8-(3-Hydroxypropyl)-8-azabicyclo[3.2.1]octan-3-one 8-(3-Hydroxypropyl)-8-azabicyclo[3.2.1]octan-3-one
Brand Name: Vulcanchem
CAS No.: 103323-43-9
VCID: VC20739934
InChI: InChI=1S/C10H17NO2/c12-5-1-4-11-8-2-3-9(11)7-10(13)6-8/h8-9,12H,1-7H2
SMILES: C1CC2CC(=O)CC1N2CCCO
Molecular Formula: C10H17NO2
Molecular Weight: 183.25 g/mol

8-(3-Hydroxypropyl)-8-azabicyclo[3.2.1]octan-3-one

CAS No.: 103323-43-9

Cat. No.: VC20739934

Molecular Formula: C10H17NO2

Molecular Weight: 183.25 g/mol

* For research use only. Not for human or veterinary use.

8-(3-Hydroxypropyl)-8-azabicyclo[3.2.1]octan-3-one - 103323-43-9

CAS No. 103323-43-9
Molecular Formula C10H17NO2
Molecular Weight 183.25 g/mol
IUPAC Name 8-(3-hydroxypropyl)-8-azabicyclo[3.2.1]octan-3-one
Standard InChI InChI=1S/C10H17NO2/c12-5-1-4-11-8-2-3-9(11)7-10(13)6-8/h8-9,12H,1-7H2
Standard InChI Key OEVONUDXBNEUAW-UHFFFAOYSA-N
SMILES C1CC2CC(=O)CC1N2CCCO
Canonical SMILES C1CC2CC(=O)CC1N2CCCO

Chemical Properties and Identification

Basic Chemical Information

8-(3-Hydroxypropyl)-8-azabicyclo[3.2.1]octan-3-one is an organic compound characterized by its distinctive bicyclic framework containing nitrogen and oxygen functionalities. The compound's fundamental chemical properties are presented comprehensively in Table 1, providing essential information for researchers and chemists working with this molecule.

PropertyValue
CAS Number103323-43-9
VCIDVC20739934
Molecular FormulaC10H17NO2
Molecular Weight183.25 g/mol
IUPAC Name8-(3-hydroxypropyl)-8-azabicyclo[3.2.1]octan-3-one
Standard InChIInChI=1S/C10H17NO2/c12-5-1-4-11-8-2-3-9(11)7-10(13)6-8/h8-9,12H,1-7H2
Standard InChIKeyOEVONUDXBNEUAW-UHFFFAOYSA-N
SMILESC1CC2CC(=O)CC1N2CCCO

Table 1: Physicochemical Properties of 8-(3-Hydroxypropyl)-8-azabicyclo[3.2.1]octan-3-one

Structural Characteristics

The molecular architecture of 8-(3-Hydroxypropyl)-8-azabicyclo[3.2.1]octan-3-one features a unique azabicyclo[3.2.1]octane core structure with strategic functionalities. The bicyclic system incorporates a bridgehead nitrogen atom (position 8) substituted with a 3-hydroxypropyl chain, while a ketone functionality occupies position 3 of the bicyclic framework. This distinctive structural arrangement creates a three-dimensional configuration that significantly influences its chemical behavior and potential interactions with biological systems.

Synthetic Pathways

Synthetic Challenges

The synthesis of compounds containing the azabicyclo[3.2.1]octane framework presents several challenges, including stereoselective control and regioselective functionalization . Patents describing processes for preparing substituted 8-azabicyclo[3.2.1]octan-3-ols suggest that similar considerations would apply to the synthesis of the target ketone derivative . These synthetic challenges have likely contributed to ongoing research into more efficient and selective methodologies for accessing these structurally complex molecules.

Comparison with Related Compounds

Structural Analogues

To better understand the properties and potential applications of 8-(3-Hydroxypropyl)-8-azabicyclo[3.2.1]octan-3-one, it is valuable to compare it with structurally related compounds such as 8-ethyl-8-azabicyclo[3.2.1]octan-3-one . Table 2 presents a comparative analysis of these two compounds, highlighting key structural and physicochemical differences.

Property8-(3-Hydroxypropyl)-8-azabicyclo[3.2.1]octan-3-one8-ethyl-8-azabicyclo[3.2.1]octan-3-one
CAS Number103323-43-93423-30-1
Molecular FormulaC10H17NO2C9H15NO
Molecular Weight183.25 g/mol153.22 g/mol
Distinctive FeatureHydroxypropyl substituent at N-8Ethyl substituent at N-8
Boiling PointNot specified in literature244.5°C at 760 mmHg
DensityNot specified in literature1.034 g/cm³
Flash PointNot specified in literature94.7°C

Table 2: Comparative Analysis of 8-(3-Hydroxypropyl)-8-azabicyclo[3.2.1]octan-3-one and Related Compound

Structure-Activity Relationship Considerations

The structural differences between these compounds, particularly the presence of the terminal hydroxyl group in 8-(3-Hydroxypropyl)-8-azabicyclo[3.2.1]octan-3-one versus the simple ethyl chain in its analogue, likely confer distinct physicochemical properties and biological activities . The hydroxyl group increases polarity and provides additional hydrogen bonding capabilities, potentially enhancing interactions with specific biological targets and affecting pharmacokinetic properties such as solubility, distribution, and metabolism.

Research Applications

Medicinal Chemistry Applications

In medicinal chemistry, 8-(3-Hydroxypropyl)-8-azabicyclo[3.2.1]octan-3-one serves as a valuable scaffold for the development of novel therapeutic agents. Its bicyclic structure provides a rigid framework upon which various functional groups can be introduced to modulate biological activity. The compound presents an intriguing subject for further research due to its unique structure and potential applications in medicinal chemistry.

Future Research Directions

Continued exploration of the properties and biological activities of 8-(3-Hydroxypropyl)-8-azabicyclo[3.2.1]octan-3-one may lead to significant advancements in therapeutic development. Future research directions might include:

  • Detailed investigation of receptor binding profiles

  • Evaluation of neuroprotective mechanisms

  • Development of more efficient synthetic routes

  • Exploration of structure-activity relationships through systematic derivatization

  • Assessment of pharmacokinetic properties and metabolic pathways

Analytical Characterization

Spectroscopic Identification

The structural characterization of 8-(3-Hydroxypropyl)-8-azabicyclo[3.2.1]octan-3-one typically employs various spectroscopic techniques including NMR spectroscopy, mass spectrometry, and infrared spectroscopy. The compound's unique structural features, including the azabicyclic core, ketone functionality, and hydroxypropyl substituent, provide distinctive spectroscopic signatures that facilitate identification and purity assessment.

Chromatographic Analysis

Chromatographic methods, particularly high-performance liquid chromatography (HPLC) and gas chromatography (GC), offer valuable approaches for the analysis and purification of 8-(3-Hydroxypropyl)-8-azabicyclo[3.2.1]octan-3-one. These techniques enable researchers to assess compound purity, monitor reaction progress during synthesis, and isolate the compound from complex mixtures.

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